(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
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Overview
Description
(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of two morpholine rings attached to a triazine core, along with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution of chloride ions with morpholine . The resulting intermediate is then reacted with hydrazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Condensation Reactions: It can act as a condensing agent in the formation of amides and esters.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran or water, often under mild to moderate heating .
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, and other substituted triazine derivatives .
Scientific Research Applications
(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine involves its ability to act as a condensing agent, facilitating the formation of amide and ester bonds. This is achieved through the activation of carboxylic acids, which then react with amines or alcohols to form the desired products . The compound’s molecular targets and pathways are primarily related to its role in these chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative used in organic synthesis.
Uniqueness
(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is unique due to the presence of both morpholine and hydrazine groups, which confer distinct reactivity and potential applications compared to other triazine derivatives. Its ability to act as a versatile condensing agent makes it valuable in various synthetic processes.
Properties
IUPAC Name |
(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N7O2/c12-16-9-13-10(17-1-5-19-6-2-17)15-11(14-9)18-3-7-20-8-4-18/h1-8,12H2,(H,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVPMTPDISUWSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292220 |
Source
|
Record name | STK092848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13017-47-5 |
Source
|
Record name | NSC80865 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK092848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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